5beta-Androstan-4-one
Description
5β-Androstan-4-one is a synthetic steroid derivative characterized by a ketone group at the C4 position and a β-configuration at the C5 position of the androstane backbone. Steroids in this class often serve as intermediates in pharmaceutical synthesis or as reference standards in analytical chemistry .
Properties
CAS No. |
13583-71-6 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one |
InChI |
InChI=1S/C19H30O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1 |
InChI Key |
AXMPUTNPYVTBSL-IJPPCXMXSA-N |
SMILES |
CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C(=O)CCC[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 5β-Androstan-4-one and related steroids:
Key Observations:
- Ketone Position : Androst-5-en-3-one (C3 ketone) differs from 5β-Androstan-4-one (C4 ketone), which may alter hydrogen-bonding capacity and metabolic stability .
- Functional Groups : 5-Androstenediol’s diol groups enhance polarity compared to the ketone-containing analogs, influencing solubility and bioavailability .
Androst-5-en-3-one (CAS 10247-98-0)
- Safety : Requires precautions for inhalation, skin contact, and ingestion. First-aid measures include rinsing with water and medical consultation .
- Stability : Likely less stable than saturated analogs due to the Δ⁵ double bond.
5-Androstenediol (CAS 521-17-5)
- Purity and Storage : Supplied as ≥98% pure crystalline solid, stable for ≥5 years at -20°C .
- Analytical Use : Employed as a reference standard in forensic and clinical research due to its well-defined structure .
4α/4β-Amino-5α-Androstanes
- Synthesis : Prepared via stereoselective methods, with NMR and X-ray crystallography validating configurations .
Implications for Research and Development
- 5β-Androstan-4-one : The C4 ketone and 5β configuration may confer unique metabolic pathways compared to Androst-5-en-3-one. Its saturated backbone could improve stability over unsaturated analogs.
- Safety Considerations : While direct data are lacking, ketone-containing steroids like Androst-5-en-3-one necessitate stringent safety protocols, suggesting similar precautions for 5β-Androstan-4-one .
- Analytical Challenges: Differentiation of stereoisomers (e.g., 5α vs. 5β) requires advanced techniques like chiral NMR or chromatography, as demonstrated in studies on amino-androstanes .
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